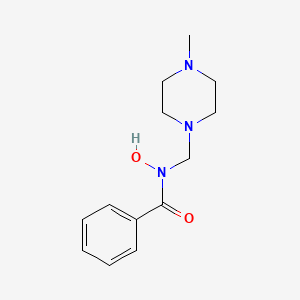
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. Benzohydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- typically involves the reaction of benzohydroxamic acid with N-(4-methylpiperazinyl)methyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in analytical chemistry.
Biology: Inhibits enzymes such as urease and matrix metalloproteinases, making it useful in studying enzyme mechanisms.
Medicine: Potential therapeutic agent for diseases involving metal ion dysregulation and enzyme overactivity.
Industry: Used in the formulation of corrosion inhibitors and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that prevent the metal ions from participating in catalytic reactions. This chelation mechanism is crucial for its role as an enzyme inhibitor, as it can block the active sites of metalloenzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Benzohydroxamic acid: The parent compound with similar chelating properties.
N-Hydroxybenzamide: Another hydroxamic acid derivative with similar enzyme inhibitory activity.
4-(4-Methylpiperazin-1-yl)benzoic acid: A related compound with a piperazine moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is unique due to the presence of the N-(4-methylpiperazinyl)methyl group, which enhances its solubility and bioavailability. This structural modification also improves its ability to interact with biological targets, making it a more potent inhibitor compared to its parent compound and other similar derivatives.
Properties
CAS No. |
40890-88-8 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-9-15(10-8-14)11-16(18)13(17)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
InChI Key |
GANYELGAIAGDPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















